molecular formula C24H28ClNO5 B6003243 ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate

ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate

Cat. No. B6003243
M. Wt: 445.9 g/mol
InChI Key: IQGMHSJKEPQWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It has gained significant attention in recent years due to its potential use in scientific research applications. The compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and transcription factors, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects
Ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, leading to a reduction in cellular damage. The compound has also been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate in lab experiments is its relatively simple synthesis method. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using the compound is its limited solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for the use of ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate in scientific research. One potential direction is the development of novel therapeutics for the treatment of neurodegenerative diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential efficacy in clinical settings. Another potential direction is the development of new anti-cancer therapies. The compound has been shown to exhibit anti-tumor properties, and further research is needed to determine its potential as a cancer therapeutic. Finally, the compound's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases, and further research is needed to determine its potential efficacy in these settings.
Conclusion
Ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate is a promising compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has shown promising results in the treatment of various diseases, including neurodegenerative diseases and cancer. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, the compound's anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the development of novel therapeutics.

Synthesis Methods

The synthesis of ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate involves the reaction between 3-chlorobenzyl chloride and 2,3-dimethoxybenzoyl chloride in the presence of potassium carbonate. The resulting product is then reacted with ethyl piperidine-3-carboxylate in the presence of triethylamine to yield ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate has been used extensively in scientific research as a potential therapeutic agent. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the development of novel therapeutics.

properties

IUPAC Name

ethyl 3-[(3-chlorophenyl)methyl]-1-(2,3-dimethoxybenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClNO5/c1-4-31-23(28)24(15-17-8-5-9-18(25)14-17)12-7-13-26(16-24)22(27)19-10-6-11-20(29-2)21(19)30-3/h5-6,8-11,14H,4,7,12-13,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGMHSJKEPQWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=C(C(=CC=C2)OC)OC)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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